molecular formula C19H14N2OS B2765133 N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide CAS No. 865545-98-8

N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide

Cat. No.: B2765133
CAS No.: 865545-98-8
M. Wt: 318.39
InChI Key: OWYYFRVCJCKYRK-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide is a synthetic organic compound designed for research and development applications. This molecule features a 3-cyanothiophene head group linked via an amide bond to a 2,2-diphenylacetamide moiety. The presence of the cyanothiophene unit is a significant structural feature, as this heterocyclic system is commonly investigated in medicinal chemistry for its potential biological activity. Research on closely related structural analogs, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has demonstrated promising biological properties, including moderate antioxidant activity and significant efficacy against Gram-positive and Gram-negative bacterial strains, as well as yeasts like Candida glabrata and Candida krusei . The molecular architecture of this compound, which combines electron-withdrawing nitrile groups with hydrogen-bonding capable amide linkages, makes it a valuable intermediate for further chemical synthesis and exploration. It is suited for applications in pharmaceutical research, agrochemical development, and as a building block for more complex molecular entities. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c20-13-16-11-12-23-19(16)21-18(22)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYYFRVCJCKYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2,2-diphenylacetic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation

  • 2,2-Diphenylacetamide (C₁₄H₁₃NO): The parent compound lacks the thiophene and cyano groups. Its crystal structure (monoclinic P2₁/c) features two benzene rings with a dihedral angle of 84.6°–85.0°, stabilized by N–H⋯O hydrogen bonds forming R₂²(8) motifs . The absence of heterocyclic substituents reduces steric hindrance, leading to planar packing.
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: The thiophene rings introduce π-π stacking interactions, while the cyano group enhances dipole interactions.
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: The dichlorophenyl and thiazol rings form a dihedral angle of 79.7°, with intermolecular N–H⋯N hydrogen bonds (R₂²(8)) . The electron-withdrawing chlorine atoms increase polarity compared to the cyano-thiophene analogue.

Electronic and Physicochemical Properties

  • Diphenylacetamide Derivatives : DFT studies on thiourea-linked analogues (e.g., N-[(2,6-diethylphenyl)carbamothioyl]-2,2-diphenylacetamide) reveal energy gaps of 4.30–4.45 eV (B3LYP/6-311G+(2d,p)), indicating moderate electronic stability .
  • Target Compound: While computational data are unavailable, the electron-withdrawing cyano group and thiophene’s aromaticity likely reduce the HOMO-LUMO gap compared to non-cyano analogues, enhancing reactivity in electrophilic substitutions.

Key Research Findings

  • Crystallography: The target compound’s monoclinic packing contrasts with the triclinic systems of simpler acetamides, highlighting substituent-driven lattice variations .
  • Hydrogen Bonding : All analogues exhibit N–H⋯O/N motifs, but the target compound’s additional C–H⋯O interactions may improve thermal stability .
  • Synthetic Flexibility : The diphenylacetamide core allows modular derivatization, as seen in patent applications for benzothiazole-linked variants (e.g., N-(benzothiazole-2-yl)-2,2-diphenylacetamide) .

Biological Activity

N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide is a heterocyclic amide derivative that has gained attention for its diverse biological activities. This compound features a thiophene ring with a cyano substitution and a diphenylacetamide moiety, which contribute to its unique properties and potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H14N2OS\text{C}_{19}\text{H}_{14}\text{N}_{2}\text{OS}

This compound exhibits significant stability and solubility characteristics due to its structural features, which allow for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with molecular targets through several mechanisms:

  • Hydrogen Bonding : The cyano group can form hydrogen bonds with amino acid residues in proteins.
  • π-π Stacking : The thiophene ring can engage in π-π stacking interactions with aromatic residues, influencing enzyme activity and receptor binding.
  • Electrostatic Interactions : The cyano group also participates in electrostatic interactions, enhancing its binding affinity to biological targets .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria as well as yeast strains. For instance, it showed notable efficacy against Candida glabrata and Candida krusei, suggesting its potential as an antifungal agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity using the ABTS assay. Results indicated moderate antioxidant effects, which are essential for mitigating oxidative stress-related diseases .

α-Glucosidase Inhibition

A derivative based on the same framework was investigated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. The compound exhibited an IC50 value of 2.11 μM, significantly outperforming established inhibitors like Acarbose (IC50 = 327.0 μM). This positions it as a promising candidate for managing type 2 diabetes through non-competitive inhibition mechanisms .

Synthesis and Characterization

The synthesis of this compound typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2,2-diphenylacetic acid. Characterization techniques such as FT-IR, NMR spectroscopy, and single crystal X-ray diffraction confirm the structural integrity of the compound .

In Vivo Studies

While in vitro studies provide valuable insights into the biological activities of this compound, further in vivo investigations are necessary to assess its pharmacokinetics and therapeutic potential comprehensively. Preliminary studies suggest favorable metabolic stability in rat plasma .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamideStructureAntimicrobial
N-(3-cyanothiophen-2-yl)-benzamideStructureAntioxidant

This compound stands out due to its dual action as both an antimicrobial and an α-glucosidase inhibitor, making it a versatile candidate for drug development.

Q & A

Q. What synthetic methodologies are recommended for N-(3-cyanothiophen-2-yl)-2,2-diphenylacetamide?

Methodological Answer: Synthesis typically involves multi-step reactions starting from thiophene and diphenylacetyl precursors. Key steps include:

  • Nucleophilic substitution : Coupling 3-cyanothiophene-2-amine with 2,2-diphenylacetyl chloride under alkaline conditions (e.g., using triethylamine in dry dichloromethane) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Reaction progress is monitored via TLC and confirmed by ¹H/¹³C NMR to verify amide bond formation and absence of unreacted starting materials .

Q. How can researchers structurally characterize this compound using crystallography?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of a 1:1 acetone-methanol solution. Use a Cu-Kα radiation source (λ = 1.54178 Å) for data collection at 173 K .
  • Refinement : Employ SHELXL for structure solution, focusing on resolving hydrogen bonding (e.g., N–H⋯O interactions) and verifying dihedral angles between aromatic rings. Validate with R-factors (< 0.05) and residual electron density maps .

Q. What preliminary assays are used to screen its biological activity?

Methodological Answer:

  • Enzyme inhibition : Use in vitro assays (e.g., fluorescence-based) with target enzymes (e.g., kinases, proteases) to measure IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) .
  • Antimicrobial screening : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in amide coupling, be addressed?

Methodological Answer:

  • Optimize reaction conditions : Test coupling reagents (e.g., HATU vs. EDCI), solvents (DMF vs. THF), and temperatures. For example, HATU in DMF at 0°C may improve activation of the carboxyl group .
  • Protecting groups : Introduce temporary protection (e.g., Boc on the thiophene amine) to prevent side reactions .
  • Scale-up : Use flow chemistry for controlled mixing and heat dissipation to maintain yield consistency .

Q. How to resolve contradictions in crystallographic data across studies?

Methodological Answer:

  • High-resolution data : Collect data to a resolution < 1.0 Å to resolve ambiguities in electron density, particularly around the cyano-thiophene moiety .
  • Validation tools : Cross-check with Hirshfeld surface analysis to quantify intermolecular interactions and DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths .

Q. What computational approaches predict target binding modes for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures of potential targets (e.g., EGFR kinase). Parameterize the ligand using PubChem’s 3D conformer database (CID: [retrieve from PubChem]) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the cyano group and catalytic residues (e.g., Lys721 in EGFR) .

Q. How to address variability in biological activity data across assays?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., log-transformed IC₅₀). Apply ANOVA to identify variables (e.g., cell line, serum concentration) causing discrepancies .
  • Purity verification : Use HPLC-MS (≥95% purity threshold) to rule out impurities affecting activity. Compare batches synthesized via divergent routes (e.g., SNAr vs. Ullmann coupling) .

Data Analysis & Optimization

Q. What statistical methods validate reproducibility in dose-response studies?

Methodological Answer:

  • Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Report 95% confidence intervals .
  • Inter-lab validation : Share samples with collaborating labs for blind testing. Use Bland-Altman plots to assess bias between datasets .

Q. How to optimize solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Test PEG-400/water or DMSO/saline mixtures. Measure solubility via nephelometry .
  • Prodrug design : Introduce phosphate groups at the acetamide nitrogen, followed by enzymatic cleavage studies (e.g., using alkaline phosphatase) .

Mechanistic Studies

Q. What techniques elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzyme targets .
  • X-ray crystallography of enzyme-ligand complexes : Co-crystallize the compound with the target (e.g., cytochrome P450) to identify binding site interactions .

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